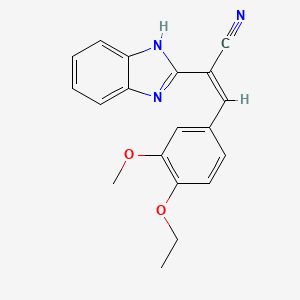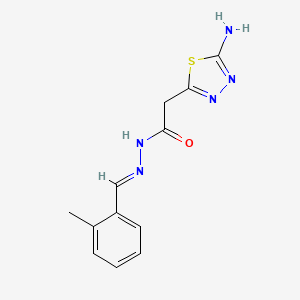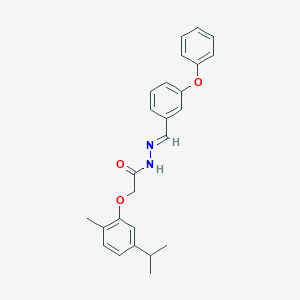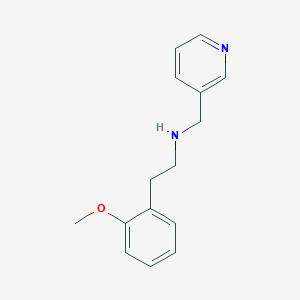![molecular formula C16H22N2O2 B3863301 2-(3,4-dimethoxyphenyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]ethanamine](/img/structure/B3863301.png)
2-(3,4-dimethoxyphenyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]ethanamine
Descripción general
Descripción
2-(3,4-dimethoxyphenyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]ethanamine, also known as 25I-NBOMe, is a synthetic phenethylamine derivative that acts as a potent agonist at the 5-HT2A receptor. It was first synthesized in 2003 by Ralf Heim and his team at the Free University of Berlin. Since then, it has gained popularity as a recreational drug due to its psychedelic effects. However, the compound has also been studied for its scientific research applications.
Mecanismo De Acción
2-(3,4-dimethoxyphenyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]ethanamine acts as a potent agonist at the 5-HT2A receptor, which is a subtype of the serotonin receptor. It binds to the receptor and activates it, leading to the activation of downstream signaling pathways. This results in the modulation of various physiological and behavioral processes, including mood, perception, and cognition.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(3,4-dimethoxyphenyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]ethanamine are largely mediated by its interaction with the 5-HT2A receptor. It has been shown to induce hallucinations, changes in perception, and altered mood. It has also been shown to have effects on heart rate and blood pressure, as well as on various neurotransmitter systems in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(3,4-dimethoxyphenyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]ethanamine in lab experiments include its high potency and selectivity for the 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and behavioral processes. However, its recreational use and potential for abuse may limit its usefulness in some research settings.
Direcciones Futuras
There are several potential future directions for research on 2-(3,4-dimethoxyphenyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]ethanamine. One area of interest is its potential use as a therapeutic agent for the treatment of various psychiatric disorders. Another area of interest is its potential use as a tool for studying the role of the 5-HT2A receptor in various physiological and behavioral processes. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential risks and benefits.
Aplicaciones Científicas De Investigación
2-(3,4-dimethoxyphenyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]ethanamine has been studied for its potential use as a tool in neuroscience research. It has been shown to selectively activate the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. This makes it a useful tool for studying the role of this receptor in various physiological and behavioral processes.
Propiedades
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[(1-methylpyrrol-2-yl)methyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-18-10-4-5-14(18)12-17-9-8-13-6-7-15(19-2)16(11-13)20-3/h4-7,10-11,17H,8-9,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFOBIGQYENZDPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CNCCC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(3,4-Dimethoxy-phenyl)-ethyl]-(1-methyl-1H-pyrrol-2-ylmethyl)-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-ethoxy-2-hydroxypropyl)-1-[(4-methylphenyl)amino]cyclopentanecarboxamide](/img/structure/B3863226.png)
![N-(2-{2-[1-(3,4-dimethoxyphenyl)ethylidene]hydrazino}-2-oxoethyl)-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B3863238.png)
![4-methoxybenzaldehyde [4-[(4-fluorophenyl)amino]-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B3863245.png)
![N-[(4-bromophenyl)(phenyl)methyl]urea](/img/structure/B3863249.png)

![2-[4-(methylthio)phenyl]-4-(1-naphthyl)-5-phenyl-1H-imidazole](/img/structure/B3863259.png)
![(2,4-dimethoxybenzyl)[2-(2-fluorophenyl)ethyl]amine](/img/structure/B3863264.png)


![N-{2-[2-(4-ethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B3863310.png)
![3-[2-(allyloxy)-3,5-diiodophenyl]-2-(1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B3863313.png)
![2-[2-(2-fluorobenzylidene)hydrazino]-N-(4-fluorophenyl)-2-oxoacetamide](/img/structure/B3863316.png)
![N-benzyl-N-{2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B3863320.png)
